molecular formula C8H9BF3KO2 B13553856 Potassium (2,4-dimethoxyphenyl)trifluoroborate

Potassium (2,4-dimethoxyphenyl)trifluoroborate

Cat. No.: B13553856
M. Wt: 244.06 g/mol
InChI Key: WXJCZIHPDHTCPM-UHFFFAOYSA-N
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Description

Potassium (2,4-dimethoxyphenyl)trifluoroborate is an organotrifluoroborate compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and ease of handling, making it a valuable reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,4-dimethoxyphenyl)trifluoroborate can be synthesized through the reaction of 2,4-dimethoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves mixing the boronic acid with an excess of potassium bifluoride in a suitable solvent, such as methanol or ethanol, under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,4-dimethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organotrifluoroborate with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium (2,4-dimethoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium (2,4-dimethoxyphenyl)trifluoroborate is compared with other organotrifluoroborates, such as:

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for synthesizing specific target molecules that require precise structural features .

Properties

Molecular Formula

C8H9BF3KO2

Molecular Weight

244.06 g/mol

IUPAC Name

potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide

InChI

InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1

InChI Key

WXJCZIHPDHTCPM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

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